Cas no 863713-51-3 (5-(2-Furyl)-dU CEP)

5-(2-Furyl)-dU CEP Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Furyl)-dU CEP
- Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-(2-furanyl)-, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
-
5-(2-Furyl)-dU CEP Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F865285-2.5mg |
5-(2-Furyl)-dU CEP |
863713-51-3 | 2.5mg |
$69.00 | 2023-05-18 | ||
TRC | F865285-10mg |
5-(2-Furyl)-dU CEP |
863713-51-3 | 10mg |
$150.00 | 2023-05-18 | ||
TRC | F865285-25mg |
5-(2-Furyl)-dU CEP |
863713-51-3 | 25mg |
$322.00 | 2023-05-18 | ||
TRC | F865285-5mg |
5-(2-Furyl)-dU CEP |
863713-51-3 | 5mg |
$87.00 | 2023-05-18 |
5-(2-Furyl)-dU CEP Related Literature
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 5-(2-Furyl)-dU CEP
5-(2-Furyl)-dU CEP: A Comprehensive Overview
5-(2-Furyl)-dU CEP, also known by its CAS number 863713-51-3, is a compound of significant interest in the fields of organic chemistry, biochemistry, and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and recent advancements related to 5-(2-Furyl)-dU CEP.
The chemical structure of 5-(2-Furyl)-dU CEP is a derivative of deoxyuridine (dU), a nucleoside analog commonly used in antiviral and anticancer therapies. The substitution at the 5-position with a 2-furyl group introduces unique electronic and steric properties, which significantly influence its biological activity. Recent studies have highlighted the importance of such modifications in enhancing the potency and selectivity of nucleoside analogs against various viral and cancerous targets.
The synthesis of 5-(2-Furyl)-dU CEP involves a series of multi-step reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for biological testing. Notably, advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of 5-(2-Furyl)-dU CEP, which are crucial for studying stereochemical effects on biological activity.
In terms of pharmacological activity, 5-(2-Furyl)-dU CEP has demonstrated promising results in antiviral assays against RNA viruses such as hepatitis C virus (HCV) and Zika virus. Its ability to inhibit viral replication without significant cytotoxicity makes it a potential candidate for antiviral drug development. Additionally, recent studies have explored its anticancer properties, particularly against breast and lung cancer cell lines. The compound exhibits selective cytotoxicity by targeting key enzymes involved in nucleotide metabolism.
One of the most exciting developments involving 5-(2-Furyl)-dU CEP is its application as a prodrug for targeted drug delivery systems. By incorporating this compound into nanocarriers or polymer-based delivery systems, researchers aim to enhance its bioavailability and reduce off-target effects. This approach has shown remarkable promise in preclinical models, paving the way for future clinical trials.
Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of 5-(2-Furyl)-dU CEP with its target enzymes. These studies reveal that the 2-furyl substituent plays a critical role in stabilizing interactions within the active site, thereby enhancing enzymatic inhibition. Such findings underscore the importance of rational drug design in optimizing nucleoside analogs for therapeutic applications.
In conclusion, 5-(2-Furyl)-dU CEP (CAS No. 863713-51-3) represents a valuable addition to the arsenal of nucleoside analogs with potential applications in antiviral and anticancer therapies. Its unique structural features, coupled with advancements in synthesis and delivery systems, position it as a promising candidate for future drug development efforts.
863713-51-3 (5-(2-Furyl)-dU CEP) Related Products
- 1804380-06-0(6-(Chloromethyl)-3-(difluoromethyl)-4-fluoropyridine-2-acetic acid)
- 2138256-16-1(1-({(tert-butoxy)carbonylamino}methyl)-4-phenylcyclohexane-1-carboxylic acid)
- 2171896-54-9(2-Fluorocyclohexane-1-carboxamide)
- 1311797-40-6(N-(1-cyanopropyl)-3-ethoxybenzamide)
- 2229152-01-4(O-1-(2-fluoropyridin-3-yl)ethylhydroxylamine)
- 2229169-98-4(4-4-(pyrrolidin-1-yl)butan-2-ylpiperidine)
- 812675-62-0(4-[(4-Boc-1-piperazinyl)methyl]quinoline)
- 898762-06-6(2-(4-Bromophenyl)ethyl cyclopropyl ketone)
- 1209141-41-2(6-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide)
- 1423040-84-9((2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid;potassium salt)




